(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
3-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H21NS/c1-8(2)10(4)13-11(5)12-9(3)6-7-14-12/h6-8,10-11,13H,1-5H3 |
InChI Key |
VCONCCQKTJRFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination: Core Synthetic Route
The most prevalent and effective method for synthesizing this compound is reductive amination , which involves:
-
- 3-Methylthiophene-2-carbaldehyde (aldehyde derivative of the heterocycle)
- 3-Methylbutan-2-amine (branched alkyl amine)
-
- Formation of an imine intermediate by nucleophilic addition of the amine to the aldehyde carbonyl.
- Reduction of the imine to the corresponding tertiary amine.
-
- Sodium cyanoborohydride (NaBH₃CN) is commonly used due to its selectivity and mildness.
- Alternatively, catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) can be employed.
-
- Solvent: Methanol or ethanol
- Temperature: Ambient to slightly elevated (25–50°C)
- Reaction time: Several hours to overnight
This method offers high regioselectivity and yields, preserving the sensitive thiophene ring and methyl substituents.
Alternative Synthetic Approaches
1.2.1 Grignard Reaction Followed by Amine Formation
- Formation of a Grignard reagent from 3-methylbutan-2-yl bromide and magnesium in anhydrous ether.
- Reaction of the Grignard intermediate with 3-methylthiophene-2-carbaldehyde to form a secondary alcohol intermediate.
- Subsequent conversion of the alcohol to the amine via substitution or reductive amination.
This method is less direct and requires careful moisture exclusion but can be useful for analog synthesis.
1.2.2 Catalytic Amination of Alkyl Halides
- Direct nucleophilic substitution of 3-methylbutan-2-amine on a halogenated 3-methylthiophene derivative under catalytic conditions (e.g., palladium catalysts).
- Conditions: Polar aprotic solvents, moderate heating.
This approach is less common due to steric hindrance but can be optimized for industrial scale.
Industrial Scale and Green Chemistry Considerations
- Continuous flow reactors are employed to improve mixing and heat transfer, increasing yield and reproducibility.
- Solvent recycling and use of less toxic reducing agents align with green chemistry principles.
- Automated reagent dosing and inline purification improve purity and reduce waste.
Reaction Analysis and Mechanistic Insights
Reductive Amination Mechanism
- Imine formation is reversible and equilibrium-driven; acid catalysts (e.g., acetic acid) can accelerate this step.
- Sodium cyanoborohydride selectively reduces the imine without affecting aldehydes or ketones, enabling clean conversion.
- The thiophene sulfur and methyl groups remain intact due to mild conditions.
Stability and Side Reactions
- The compound is stable under reductive amination conditions but can undergo oxidation to N-oxides under strong oxidants.
- Steric hindrance from the 3-methylbutan-2-yl group reduces nucleophilicity, slightly lowering reaction rates compared to less hindered amines.
Data Tables Summarizing Preparation Parameters
Summary of Research Discoveries and Source Diversity
- The reductive amination approach is well-established for synthesizing tertiary amines with heterocyclic substituents, supported by multiple academic and industrial sources.
- Mechanistic studies confirm the stability of the thiophene ring and the selective reduction of imines by sodium cyanoborohydride.
- Alternative methods like Grignard addition and catalytic amination provide complementary routes but are less commonly used due to complexity or steric factors.
- Industrial methods emphasize process intensification and green chemistry to optimize yield and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or modified thiophene derivatives .
Scientific Research Applications
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in the Alkyl Chain
The alkyl chain in the target compound can be compared to analogs with different substituents:
Impact: The methoxy-containing analogs (e.g., CAS 95596-41-1) likely exhibit higher polarity than the target compound, affecting solubility and bioavailability. The dimethylamino variant (CAS 1339132-25-0) could display enhanced intermolecular interactions due to its tertiary amine .
Variations in the Aromatic Moiety
Replacing the thiophene ring with other heterocycles or modifying its substituents alters electronic properties:
| Compound | Aromatic Group | Key Differences | Evidence |
|---|---|---|---|
| (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine | Thiazole | Thiazole’s nitrogen and sulfur atoms increase electron deficiency, affecting reactivity. | |
| (3-Bromothiophen-2-yl)methylamine | 3-Bromothiophene | Bromine substituent enhances steric bulk and potential for cross-coupling reactions. | |
| 4-(3-Methylthiophen-2-yl)-8-[(3-methylthiophen-2-yl)methylene]quinazolin-2-amine | Fused quinazoline-thiophene | Extended conjugation improves UV absorption; tested for antibacterial activity. |
Impact : Thiazole-containing analogs (e.g., CAS 1340454-83-2) may exhibit distinct electronic profiles compared to thiophene derivatives, influencing binding affinities in biological systems . Brominated thiophenes (e.g., CAS 1251216-05-3) are more reactive in Suzuki-Miyaura coupling, suggesting utility in synthetic chemistry .
Spectroscopic and Analytical Data
Spectroscopic trends from structurally related compounds suggest the following for the target compound:
- NMR: Thiophene protons typically resonate at δ 6.5–7.5 ppm (¹H NMR), while methyl groups on the alkyl chain appear at δ 0.8–1.5 ppm. Tertiary amines (e.g., dimethylamino analogs) show deshielded protons near δ 2.2–3.0 ppm .
- Mass Spectrometry : Molecular ions (M+H⁺) for similar amines fall in the range of m/z 193–250 (e.g., CAS 956387-06-7: m/z 193.27) .
Biological Activity
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine, with the CAS number 1341050-41-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₁₂H₂₁NS, with a molecular weight of approximately 211.37 g/mol. The compound features a branched alkyl group and a thiophene moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1341050-41-6 |
| Molecular Formula | C₁₂H₂₁NS |
| Molecular Weight | 211.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often engage in:
- Receptor Binding : The compound may act as a ligand for specific receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Cell Signaling Modulation : The presence of the thiophene ring could enhance its ability to modulate signaling pathways.
Biological Activity Studies
Recent studies have focused on the compound's effects on various biological systems:
- Neuropharmacological Effects : Preliminary studies suggest potential anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to be mediated through serotonin and dopamine receptor modulation.
- Antimicrobial Activity : Some investigations have shown that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Research has also explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis through caspase activation pathways.
Case Studies
Several case studies highlight the biological relevance of this compound:
Case Study 1: Neuropharmacological Assessment
A study conducted on rodents evaluated the anxiolytic effects of this compound using the elevated plus-maze test. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels compared to control groups.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for further development as an antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Cells
Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
